2-Acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid
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Overview
Description
2-Acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of acetamido acids This compound is characterized by the presence of an acetamido group, a fluoro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-fluoro-4-methoxyaniline with acetic anhydride to form N-acetyl-3-fluoro-4-methoxyaniline. This intermediate is then subjected to a reaction with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-acetamido-2-(3-fluoro-4-methoxybenzaldehyde) or 2-acetamido-2-(3-fluoro-4-methoxybenzoic acid).
Reduction: Formation of 2-amino-2-(3-fluoro-4-methoxyphenyl)acetic acid.
Substitution: Formation of 2-acetamido-2-(3-substituted-4-methoxyphenyl)acetic acid.
Scientific Research Applications
2-Acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-4-fluorobenzoic acid
- (4-Fluoro-3-methoxyphenyl)acetic acid
- 2-Acetamido-3-(4-methoxyphenyl)propanoic acid
Uniqueness
2-Acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the specific combination of its functional groups. The presence of both a fluoro and a methoxy group on the aromatic ring, along with the acetamido group, provides distinct chemical and biological properties that differentiate it from similar compounds. This unique structure can lead to specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-acetamido-2-(3-fluoro-4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-6(14)13-10(11(15)16)7-3-4-9(17-2)8(12)5-7/h3-5,10H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZIULLIIKHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=C(C=C1)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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